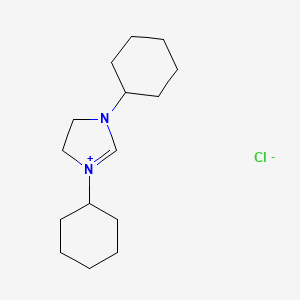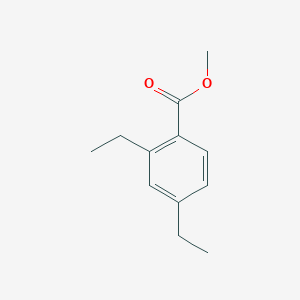
Methyl 2,4-diethylbenzoate
Descripción general
Descripción
Methyl 2,4-diethylbenzoate: is an organic compound with the chemical formula C12H16O2. It is an ester derived from benzoic acid and methanol, where the benzoic acid is substituted with two ethyl groups at the 2 and 4 positions. This compound is typically a colorless liquid that is poorly soluble in water but miscible with organic solvents.
Aplicaciones Científicas De Investigación
Methyl 2,4-diethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,4-diethylbenzoate can be synthesized through the esterification of 2,4-diethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the continuous addition of 2,4-diethylbenzoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,4-diethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous sodium hydroxide, this compound can be hydrolyzed to produce 2,4-diethylbenzoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in water, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 2,4-diethylbenzoic acid and methanol.
Reduction: 2,4-diethylbenzyl alcohol.
Substitution: Depending on the substituent introduced, products such as 2,4-diethyl-3-nitrobenzoate or 2,4-diethyl-5-bromobenzoate can be formed.
Mecanismo De Acción
The mechanism of action of methyl 2,4-diethylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,4-diethylbenzoic acid and methanol. The ester group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Methyl benzoate: An ester of benzoic acid and methanol, but without the ethyl substitutions.
Methyl 2,4-dimethylbenzoate: Similar structure but with methyl groups instead of ethyl groups at the 2 and 4 positions.
Ethyl benzoate: An ester of benzoic acid and ethanol, lacking the ethyl substitutions on the benzene ring.
Uniqueness: Methyl 2,4-diethylbenzoate is unique due to the presence of ethyl groups at the 2 and 4 positions on the benzene ring. These substitutions can influence the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
methyl 2,4-diethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNOJJRJJVENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)

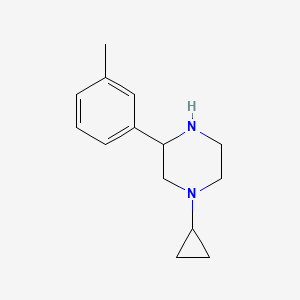
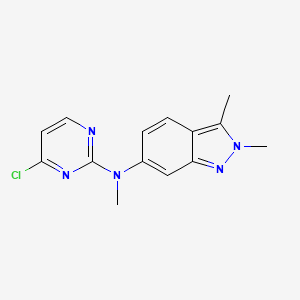
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)

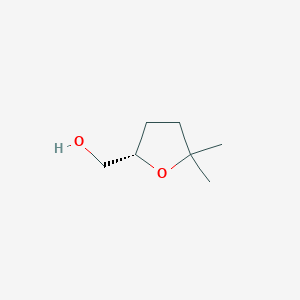
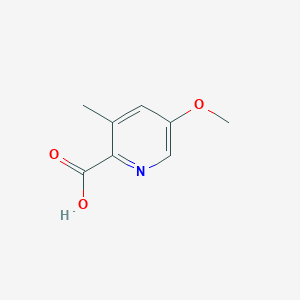
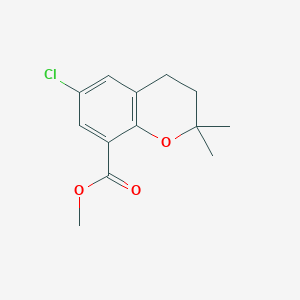
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
